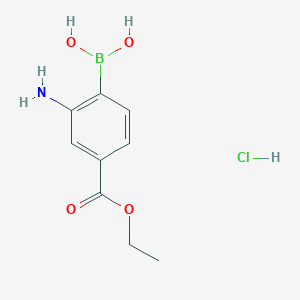

(2-Amino-4-(Ethoxycarbonyl)phenyl)boronsäurehydrochlorid

Übersicht

Beschreibung

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C9H13BClNO4 and its molecular weight is 245.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Design and Delivery

(2-Amino-4-(Ethoxycarbonyl)phenyl)boronsäurehydrochlorid: wird als wertvolle Verbindung in der Entwicklung neuer Medikamente und Medikamententrägersysteme angesehen. Seine Boronsäurekomponente ist besonders nützlich als Borträger, der sich für die Neutronen-Einfangtherapie eignet . Diese Therapie ist eine Form der Krebsbehandlung, die Krebszellen gezielter und effektiver zerstört und gleichzeitig das umliegende gesunde Gewebe weniger schädigt.

Hydrolysenstudien

Die Stabilität von Boronsäuren und deren Estern, wie unserer Verbindung von Interesse, ist ein entscheidender Faktor für pharmakologische Anwendungen. Studien haben gezeigt, dass diese Verbindungen in Wasser nur geringfügig stabil sind und ihre Hydrolyse vom pH-Wert beeinflusst wird, wobei es bei physiologischem pH-Wert zu einer deutlichen Beschleunigung kommt . Das Verständnis dieses Verhaltens ist entscheidend für die Entwicklung stabiler Arzneimittelformulierungen.

Organobor-Synthese

Organoborverbindungen sind von entscheidender Bedeutung in der organischen Synthese, und This compound kann zur Herstellung verschiedener borylierter Produkte verwendet werden. Diese Produkte sind wichtige Zwischenprodukte bei Reaktionen wie der Suzuki-Miyaura-Kupplung, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese von Pharmazeutika und Feinchemikalien zu bilden .

Funktionsgruppen-Transformationen

Die Boronsäureeinheit kann in eine Vielzahl von funktionellen Gruppen umgewandelt werden. Dazu gehören Oxidationen, Aminierungen, Halogenierungen und Kohlenstoff-Kohlenstoff-Bindungsbildungen wie Alkenylierungen, Alkynylierungen und Arylierungen. Diese Transformationen erweitern den Nutzen der Verbindung in komplexen organischen Synthesen .

Sensorentwicklung

This compound: findet Anwendung in der Sensortechnologie. Modifizierte Elektroden mit dieser Verbindung wurden für die Detektion von Analyten wie NADH und H2O2 entwickelt. Darüber hinaus kann es zur Herstellung von glukose-selektiven holographischen Sensoren verwendet werden, die ein Potenzial in der medizinischen Diagnostik haben .

Synthetische Chemieforschung

In der synthetischen Chemie ist die Verbindung an verschiedenen Reaktionen beteiligt, darunter oxidative Hydroxylierung zur Herstellung von Phenolen, homolytische aromatische Substitution, Kreuzkupplung mit α-Bromcarbonylverbindungen und Suzuki-Kupplungsreaktionen. Diese Reaktionen sind grundlegend für die Synthese komplexer organischer Moleküle .

Wirkmechanismus

Target of Action

The primary target of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are crucial for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds .

Mode of Action

The (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by a base and occurs under mild and functional group tolerant reaction conditions .

Biochemical Pathways

The key biochemical pathway involved in the action of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the Suzuki-Miyaura cross-coupling reaction . This reaction pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boronic acid compound plays a crucial role in this pathway, enabling the formation of new carbon-carbon bonds .

Result of Action

The result of the action of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the formation of new carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors . The compound’s action thus has significant implications for the synthesis of a wide range of organic compounds, including natural products and biologically active compounds .

Action Environment

The action of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is influenced by several environmental factors. The compound is typically stored in an inert atmosphere at room temperature , indicating that it may be sensitive to oxygen and moisture. The Suzuki-Miyaura cross-coupling reactions in which it participates are generally performed under mild conditions and are tolerant of a wide range of functional groups . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other functional groups and the specific conditions under which the reaction is carried out .

Biochemische Analyse

Biochemical Properties

Boronic acids and their esters are known to be highly valuable compounds for the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Molecular Mechanism

Boronic acids and their esters are known to undergo various chemical reactions, such as oxidative hydroxylation, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, Suzuki-coupling reaction with quinoline carboxylates, trifluoromethylation, and carbometalation of ynamides .

Temporal Effects in Laboratory Settings

It is known that boronic acids and their esters are only marginally stable in water .

Metabolic Pathways

Boronic acids and their esters are known to interact with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

(2-amino-4-ethoxycarbonylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4.ClH/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6;/h3-5,13-14H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJSJDLFBDCPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656885 | |

| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-59-2 | |

| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.